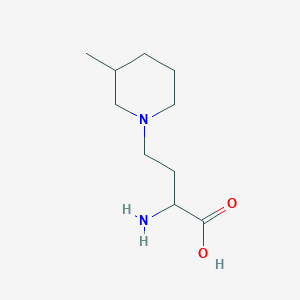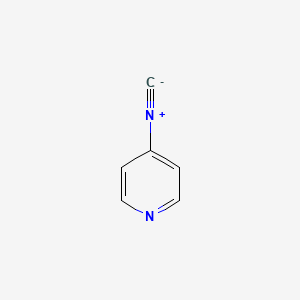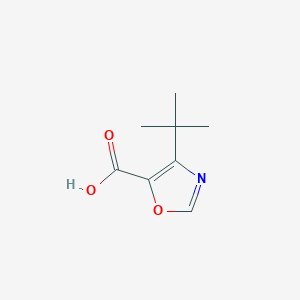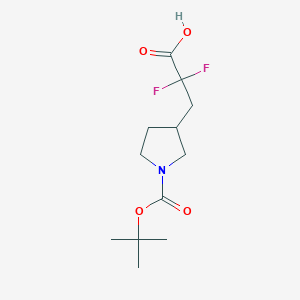
3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)-2,2-difluoropropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoropropanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a difluoropropanoic acid moiety. The combination of these functional groups imparts unique chemical properties to the compound, making it valuable for diverse applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoropropanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Incorporation of the Difluoropropanoic Acid Moiety: The difluoropropanoic acid moiety can be introduced through a nucleophilic substitution reaction using a suitable difluorinated precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the difluoropropanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoropropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoropropanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of the difluoropropanoic acid moiety enhances its binding affinity and specificity towards target proteins .
類似化合物との比較
Similar Compounds
3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}prop-2-ynoic acid: This compound shares the pyrrolidine and Boc protecting group but differs in the presence of a prop-2-ynoic acid moiety.
N-Boc-pyrrolidine-3-carboxylic acid: Similar in structure, this compound lacks the difluoropropanoic acid moiety.
Uniqueness
The uniqueness of 3-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-2,2-difluoropropanoic acid lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the difluoropropanoic acid moiety enhances its potential for specific interactions with biological targets, making it valuable for various applications in research and industry.
特性
分子式 |
C12H19F2NO4 |
|---|---|
分子量 |
279.28 g/mol |
IUPAC名 |
2,2-difluoro-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-5-4-8(7-15)6-12(13,14)9(16)17/h8H,4-7H2,1-3H3,(H,16,17) |
InChIキー |
KKTXQOKWJBFGFK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC(C(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


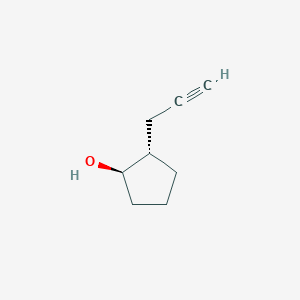
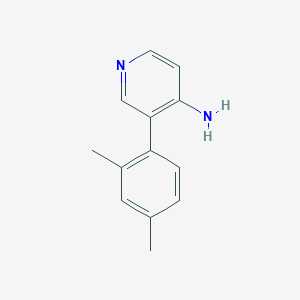
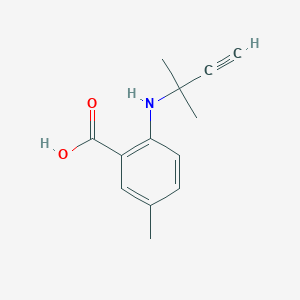

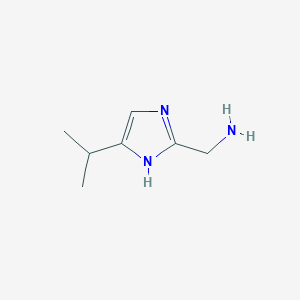
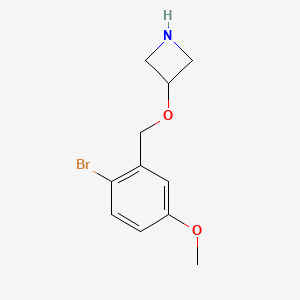
![4,4,5,5-Tetramethyl-2-[2-(2-methylcyclohexyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13626989.png)




